10-Phenyl-1-decanol

Description

Contextualization within the Field of Functionalized Long-Chain Alcohols

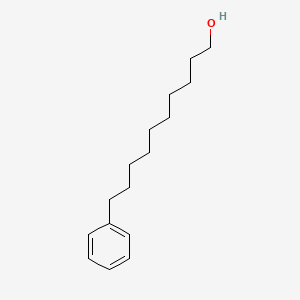

10-Phenyl-1-decanol is an organic compound that belongs to the class of functionalized long-chain alcohols. Its structure is defined by a ten-carbon, saturated alkyl chain (decanol) with a primary alcohol (-OH) group at one terminus and a phenyl (C₆H₅) group at the other. fishersci.fi This arrangement makes it an amphiphilic molecule, possessing both a hydrophilic alcohol head and a large, hydrophobic tail composed of the decyl chain and the aromatic ring. Unlike simple long-chain alcohols such as 1-decanol (B1670082), the terminal phenyl group in this compound introduces significant steric bulk and electronic properties, which influence its physical characteristics and chemical reactivity. atamanchemicals.com This functionalization places it among specialized long-chain alcohols used in creating complex molecular architectures and materials with specific properties. uantwerpen.beresearchgate.net

Research Significance as a Versatile Synthetic Intermediate and Building Block

The unique bifunctional nature of this compound, with reactive sites at both the hydroxyl group and the phenyl ring, makes it a significant and versatile intermediate in organic synthesis. Researchers utilize it as a building block in the development of more complex molecules for various fields, including medicinal chemistry and materials science. Its applications range from being a precursor in the synthesis of fragrances and flavors to its use in producing surfactants and polymers. The ability to selectively modify either the alcohol or the aromatic end of the molecule allows for the controlled construction of target compounds, highlighting its importance as a foundational component in multi-step synthetic pathways. lookchem.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

10-phenyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c17-15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h7,9-10,13-14,17H,1-6,8,11-12,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXODBOMMSELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340961 | |

| Record name | 10-Phenyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62607-69-6 | |

| Record name | 10-Phenyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

10-Phenyl-1-decanol is a well-defined molecular entity with distinct physical and chemical properties. At room temperature, it typically exists as a white solid. lookchem.com Its molecular formula is C₁₆H₂₆O, with a molecular weight of approximately 234.38 g/mol . fishersci.fimendelchemicals.comscbt.com The structural and property data for the compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 10-phenyldecan-1-ol fishersci.fi |

| CAS Number | 62607-69-6 fishersci.fimendelchemicals.comscbt.comchemsrc.com |

| Molecular Formula | C₁₆H₂₆O fishersci.fimendelchemicals.comscbt.com |

| Molecular Weight | 234.38 g/mol fishersci.fiscbt.com |

| Appearance | White solid lookchem.com |

| Melting Point | 35-37 °C lookchem.commendelchemicals.comchemsrc.com |

| Boiling Point | 145-147 °C at 0.5 mmHg; 344.2 °C at 760 mmHg lookchem.commendelchemicals.com |

| Density | 0.93 g/cm³ lookchem.comchemsrc.com |

| InChI Key | WNFXODBOMMSELY-UHFFFAOYSA-N fishersci.fi |

| SMILES | C1=CC=C(C=C1)CCCCCCCCCCO fishersci.fi |

Synthesis and Manufacturing Processes

The preparation of 10-Phenyl-1-decanol can be achieved through established methods in both laboratory and industrial settings.

Laboratory-Scale Synthesis : A common laboratory method for synthesizing this compound involves the Grignard reaction. This process utilizes the reaction of phenylmagnesium bromide with a long-chain aldehyde, specifically decanal (B1670006). The nucleophilic attack of the Grignard reagent on the carbonyl carbon of the aldehyde, followed by an acidic workup, yields the target secondary alcohol. However, for this compound, a more appropriate Grignard synthesis would involve reacting 9-decenylmagnesium bromide with benzaldehyde (B42025) or, more commonly, using alternative multi-step routes that build the carbon chain.

Industrial-Scale Manufacturing : For larger-scale production, catalytic hydrogenation is a frequently employed method. This process typically involves the reduction of the corresponding ketone, 10-phenyl-1-decanone. The ketone is hydrogenated using a metal catalyst, such as palladium or platinum, under conditions of high pressure and temperature to efficiently produce this compound.

Spectroscopic and Analytical Data

The structural confirmation of 10-Phenyl-1-decanol relies on several spectroscopic techniques that provide detailed information about its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum shows characteristic signals for the aromatic protons of the phenyl group, typically appearing in the δ 7.2–7.4 ppm region. The protons of the long alkyl chain appear as a series of multiplets, while the methylene (B1212753) protons adjacent to the hydroxyl group (–CH₂OH) have a distinct chemical shift. A broad singlet corresponding to the hydroxyl proton (–OH) is also observable.

¹³C NMR : The carbon NMR spectrum confirms the presence of 16 distinct carbon atoms. Signals corresponding to the carbons of the phenyl ring are seen in the aromatic region, while the ten carbons of the decanol (B1663958) chain appear in the aliphatic region of the spectrum. nih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands. A strong, broad band around 3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-O stretching vibration is typically observed in the 1050–1250 cm⁻¹ range. Additionally, peaks corresponding to aromatic C-H stretching and C=C bending vibrations confirm the presence of the phenyl group.

Mass Spectrometry (MS) : In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a molecular ion peak [M]⁺ at an m/z of 234, which corresponds to its molecular weight. The fragmentation pattern is also characteristic, with major peaks frequently observed at m/z values of 104, 91, and 92, resulting from the cleavage of the alkyl chain and fragmentation of the benzyl (B1604629) moiety. nih.gov

Applications in Organic Synthesis

10-Phenyl-1-decanol serves as a valuable precursor in the synthesis of a variety of other organic molecules due to its bifunctional nature.

Precursor for Aldehydes and Ketones : The primary alcohol group can be oxidized to form other functional groups. Mild oxidation yields the corresponding aldehyde, 10-phenyl-decanal, lookchem.com while stronger oxidation conditions produce 10-phenyl-1-decanone. These carbonyl compounds are themselves important intermediates in further synthetic transformations.

Synthesis of Ethers and Esters : The hydroxyl group can undergo etherification or esterification reactions. For instance, it can react with alkyl halides to form ethers, as mentioned in patent literature. google.com Reaction with carboxylic acids or their derivatives leads to the formation of long-chain esters, which have applications as plasticizers or fragrances.

Building Block for Complex Architectures : The presence of both an aliphatic chain and an aromatic ring allows this compound to be used in the construction of molecules with specific spatial and electronic properties, such as liquid crystals or specialized polymers. The phenyl group can also be a site for further functionalization through electrophilic aromatic substitution reactions.

Reactivity and Chemical Behavior

The chemical reactivity of 10-Phenyl-1-decanol is governed by its two primary functional components: the terminal hydroxyl group and the phenyl ring.

Reactions of the Hydroxyl Group :

Oxidation : As a primary alcohol, it can be oxidized to 10-phenyl-decanal using mild oxidizing agents or to the corresponding carboxylic acid, 10-phenyldecanoic acid, with strong oxidizing agents.

Substitution : The hydroxyl group is a poor leaving group but can be converted into a better one (e.g., a tosylate) or directly replaced under certain conditions. For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol into 10-phenyl-1-chlorodecane.

Reduction : The alcohol functionality is already in a reduced state, but the entire molecule can be reduced to the corresponding alkane, 10-phenyl-decane, using strong reducing agents that remove the hydroxyl group.

Reactions of the Phenyl Ring : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. The long alkyl chain acts as an activating, ortho-, para-directing group, though its influence is modest due to its distance from the ring.

Thermal and Chemical Stability : The compound is generally stable under standard conditions. The long alkyl chain provides flexibility, while the phenyl and hydroxyl groups are sites of potential intermolecular hydrogen bonding and π-stacking, influencing its bulk properties.

Homologs and Analogs

Laboratory-Scale Synthesis Approaches

On a laboratory scale, flexibility and accessibility of precursors are key drivers in selecting a synthetic pathway. Reactions that offer high yields and are well-established in organic synthesis literature are often preferred.

Grignard Reaction Pathways: Precursor Selection and Reaction Parameters

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a common choice for synthesizing specific alcohols like this compound. missouri.edu This pathway involves the reaction of a Grignard reagent with a carbonyl compound. missouri.edu For this compound, two primary Grignard strategies are feasible, differing in the selection of precursors.

Strategy 1: Phenylmagnesium Halide and a 10-Carbon Electrophile

One common approach involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with a 10-carbon aldehyde, decanal (B1670006). The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of decanal. The reaction is typically conducted in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to maintain the reactivity of the Grignard reagent. Subsequent workup with aqueous acid protonates the resulting alkoxide to yield the alcohol. missouri.edu

Strategy 2: 10-Halo-1-decanol Precursor or Related Variants

An alternative, though more complex, pathway could involve a Grignard reagent prepared from a long-chain halo-alkane reacting with an appropriate electrophile. For instance, a Grignard reagent could be formed from 9-decenyl bromide, which then reacts with a phenyl-containing electrophile. However, a more direct route involves the coupling of a phenyl Grignard reagent with a precursor like 10-bromo-1-decanol, often requiring a transition metal catalyst. chemie-brunschwig.ch

Key reaction parameters must be carefully controlled for a successful Grignard synthesis. The reaction is highly sensitive to moisture and protic solvents, which will quench the Grignard reagent. missouri.edu Temperature control is also crucial; the initial reaction is often cooled to moderate the exothermic addition, followed by a period at room temperature or gentle reflux to ensure completion. missouri.edu

| Parameter | Condition | Rationale/Significance |

|---|---|---|

| Grignard Reagent | Phenylmagnesium bromide | Provides the phenyl group; commercially available or readily prepared from bromobenzene (B47551) and magnesium. missouri.edu |

| Electrophile | Decanal | Provides the 10-carbon alcohol backbone. |

| Solvent | Anhydrous diethyl ether or THF | Solubilizes the Grignard reagent and is inert under reaction conditions. |

| Temperature | 0°C to reflux | The reaction is exothermic and often requires initial cooling. missouri.edu |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | Prevents reaction with atmospheric oxygen and moisture. google.com |

| Workup | Aqueous acid (e.g., NH4Cl, dilute HCl) | Protonates the intermediate magnesium alkoxide salt to yield the final alcohol. missouri.edu |

Alternative Chemical Synthesis Routes for Phenyl-Substituted Decanols

Beyond the Grignard reaction, other methods can be employed or adapted for the synthesis of phenyl-substituted long-chain alcohols. These routes may offer advantages in terms of functional group tolerance or may utilize different starting materials.

One potential pathway is the Friedel-Crafts acylation or alkylation . While direct alkylation of benzene (B151609) with a long-chain haloalkane can be prone to rearrangements and polyalkylation, Friedel-Crafts acylation offers a more controlled approach. For example, benzene could be acylated with decanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form 10-phenyl-1-decanone. This ketone intermediate can then be reduced to the desired alcohol, this compound.

Another set of alternatives involves the functionalization of pre-existing long-chain molecules. Hydroboration-isomerization techniques can be used to shift a double bond from an internal position in a long alkyl chain to the terminal position, which can then be functionalized. uantwerpen.be For instance, an internal phenyl-substituted decene could potentially be converted to the terminal alcohol via this multi-step process. uantwerpen.be

Industrial-Scale Production Methodologies

For large-scale production, efficiency, cost, catalyst recyclability, and safety are paramount. The synthetic routes chosen for industrial applications are typically catalytic processes that can be run continuously or in large batches with high throughput.

Catalytic Hydrogenation of 10-Phenyl-1-decanone: Catalyst Systems and Optimization

A primary method for the industrial production of this compound is the catalytic hydrogenation of the corresponding ketone, 10-phenyl-1-decanone. This reduction process involves reacting the ketone with hydrogen gas under pressure in the presence of a metal catalyst.

Catalyst Systems: Common catalysts for this type of ketone reduction are based on precious metals such as palladium (Pd), platinum (Pt), or rhodium (Rh), often supported on a high-surface-area material like carbon. Nickel-based catalysts, such as Raney nickel, are also widely used due to their lower cost and high activity, particularly for the hydrogenation of aldehydes to alcohols. google.com For specific applications requiring stereochemical control, chiral nickel-phosphine complexes have been used for the enantioselective reduction of related phenyl ketones.

Optimization: Process optimization is critical to maximize yield and minimize costs. Key parameters include temperature, hydrogen pressure, catalyst loading, and reaction time. Higher pressures and temperatures generally increase the reaction rate but can also lead to side reactions or catalyst degradation. For the hydrogenation of decenal to decanol (B1663958), typical conditions range from 50-200°C and 0.5-8.0 MPa. google.com Optimizing these conditions for 10-phenyl-1-decanone would be necessary to ensure selective reduction of the ketone without affecting the phenyl group. Catalyst recovery and recycling are also crucial for the economic viability of the process on an industrial scale.

| Parameter | Typical Range/Value | Impact on Process |

|---|---|---|

| Substrate | 10-Phenyl-1-decanone | The ketone precursor to the final alcohol. |

| Catalyst | Palladium (Pd), Platinum (Pt), Nickel (Ni) | Accelerates the hydrogenation reaction. Choice affects activity, selectivity, and cost. google.com |

| Hydrogen Pressure | 0.5 - 8.0 MPa | Higher pressure increases hydrogen availability, driving the reaction forward. google.com |

| Temperature | 50 - 200 °C | Affects reaction rate; must be optimized to prevent side reactions. google.com |

| Solvent | Isopropyl alcohol, Ethanol | Solubilizes the substrate and facilitates heat transfer. |

Development of Sustainable and Efficient Synthesis Protocols

The chemical industry is increasingly focused on developing "green" and sustainable manufacturing processes. d-nb.info For the synthesis of long-chain alcohols like this compound, this involves exploring renewable feedstocks, atom-economical reactions, and less hazardous reagents.

One area of research is the use of biomass-derived platform chemicals. researchgate.net For instance, levulinic acid, obtainable from lignocellulosic biomass, can be used to synthesize a range of valuable chemicals. researchgate.net While not a direct route to this compound, the principles of using bio-based starting materials are being actively explored.

Another sustainable approach involves developing novel catalytic systems that operate under milder conditions or use more earth-abundant metals. Researchers have developed tandem catalytic systems that can convert methanol (B129727) and olefins directly into long-chain alcohols, combining dehydrogenation, hydroformylation, and hydrogenation steps in a single process. mpg.de Such innovative, atom-efficient methods represent the future of sustainable alcohol production. mpg.de Furthermore, microbial metabolic engineering offers a promising alternative to traditional chemical synthesis, aiming to produce long-chain fatty alcohols from renewable sugars under benign conditions. d-nb.info

Oxidative Transformations

The oxidation of this compound can be controlled to yield either the corresponding aldehyde, 10-phenyl-1-decanone, or further to a carboxylic acid derivative. The choice of oxidizing agent and reaction conditions is critical in determining the final product.

The conversion of a primary alcohol like this compound to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Several reagents are effective for this transformation, with selectivity being a key consideration.

One common and effective method involves the use of pyridinium (B92312) chlorochromate (PCC). PCC is a milder oxidizing agent than chromic acid and is typically used in an anhydrous solvent such as dichloromethane (B109758) (DCM) to carry out the oxidation of primary alcohols to aldehydes efficiently.

Another selective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), at low temperatures. This is followed by the addition of a hindered base, like triethylamine, to complete the reaction. The Swern oxidation is known for its mild conditions and high yields.

Dess-Martin periodinane (DMP) is another reagent that offers a selective and mild oxidation of primary alcohols to aldehydes. It is often preferred due to its operational simplicity and the use of non-toxic solvents.

| Reagent | Solvent | Typical Reaction Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | 10-Phenyl-1-decanone |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (DCM) | -78 °C to room temperature | 10-Phenyl-1-decanone |

| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room temperature | 10-Phenyl-1-decanone |

To achieve the oxidation of this compound to its corresponding carboxylic acid, 10-phenyldecanoic acid, stronger oxidizing agents are required. These reagents are capable of oxidizing the intermediate aldehyde further to the carboxylic acid.

A widely used and potent oxidizing agent for this purpose is chromic acid, which can be generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid and water, a mixture known as the Jones reagent. This reaction is typically carried out in acetone.

Potassium permanganate (B83412) (KMnO₄) is another powerful oxidizing agent that can convert primary alcohols to carboxylic acids. The reaction is usually conducted in a basic aqueous solution, followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid.

| Reagent | Solvent | Typical Reaction Conditions | Product |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone | 0 °C to room temperature | 10-Phenyldecanoic acid |

| Potassium permanganate (KMnO₄) | Aqueous base, then acid workup | Elevated temperature | 10-Phenyldecanoic acid |

Conversion to 10-Phenyl-1-decanone: Reagent Selectivity and Reaction Conditions

Reductive Transformations

The reduction of this compound involves the removal of the hydroxyl group to form the saturated alkane, 10-phenyldecane. This transformation, known as dehydroxylation, requires specific reducing agents and reaction conditions.

The direct reduction of an alcohol to an alkane is a challenging transformation that often requires a two-step process. The hydroxyl group must first be converted into a better leaving group, such as a tosylate or a halide.

One common method is to first convert the alcohol to a tosylate by reacting it with tosyl chloride in the presence of a base like pyridine. The resulting tosylate can then be reduced to the alkane using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Alternatively, a Barton-McCombie deoxygenation can be employed. In this two-step procedure, the alcohol is first converted to a thiocarbonyl derivative, such as a xanthate. This intermediate is then treated with a radical initiator, like azobisisobutyronitrile (AIBN), and a radical reducing agent, typically tributyltin hydride (Bu₃SnH), to afford the desired alkane.

For benzylic alcohols, catalytic hydrogenation can be an effective method for dehydroxylation. However, for a long-chain primary alcohol like this compound, where the hydroxyl group is not benzylic, this method is generally not effective for direct dehydroxylation.

| Method | Reagents | Reaction Steps | Product |

| Tosylation followed by reduction | 1. Tosyl chloride, pyridine2. Lithium aluminum hydride (LiAlH₄) | Two steps | 10-Phenyldecane |

| Barton-McCombie Deoxygenation | 1. NaH, CS₂, CH₃I2. Tributyltin hydride (Bu₃SnH), AIBN | Two steps | 10-Phenyldecane |

Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a key site for introducing new functional groups into the molecule through nucleophilic substitution reactions.

For nucleophilic substitution to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a good leaving group. This is often achieved by protonating the alcohol in the presence of a strong acid, followed by reaction with a nucleophile.

A common example is the conversion of the alcohol to an alkyl halide. For instance, reacting this compound with a strong hydrohalic acid like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the formation of the corresponding 10-phenyl-1-bromodecane or 10-phenyl-1-iododecane via an Sₙ2 mechanism.

Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. These sulfonates are excellent leaving groups and can be readily displaced by a wide range of nucleophiles, including cyanides, azides, and thiolates, to introduce diverse functionalities onto the decyl chain.

| Reaction | Reagents | Leaving Group | Product Example |

| Conversion to Alkyl Halide | Concentrated HBr | H₂O (after protonation) | 10-Phenyl-1-bromodecane |

| Conversion to Tosylate | Tosyl chloride, pyridine | Tosylate | 10-Phenyl-1-decyl tosylate |

| Conversion to Mesylate | Mesyl chloride, triethylamine | Mesylate | 10-Phenyl-1-decyl mesylate |

Esterification and Etherification Reactions

Esterification:

This compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be promoted by coupling agents. A notable example is the formation of 10-phenyldecyl acetate (B1210297) through the reaction of this compound with acetic anhydride.

The general reaction is as follows:

C₆H₅(CH₂)₁₀OH + R-COOH ⇌ C₆H₅(CH₂)₁₀O-C(=O)R + H₂O

Detailed findings from research on similar long-chain alcohol esterifications indicate that these reactions are often carried out under conditions that favor the removal of water to drive the equilibrium towards the product side. While specific high-throughput studies on this compound are not extensively documented in publicly available literature, the principles of esterification are well-established. For instance, the synthesis of phenylethyl acetate from benzylacetone (B32356) and metachloroperbenzoic acid highlights a related transformation. google.com

Etherification:

The synthesis of ethers from this compound can be achieved through various methods, most commonly the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

C₆H₅(CH₂)₁₀OH + NaH → C₆H₅(CH₂)₁₀ONa + H₂ C₆H₅(CH₂)₁₀ONa + R-X → C₆H₅(CH₂)₁₀O-R + NaX

A 2015 study detailed the synthesis of various ethers, including those from long-chain alcohols, through the reaction of carbanions with monoperoxyacetals. acs.orgnih.gov This provides an alternative route to traditional etherification methods. Another patented process describes the preparation of ethers by reacting a chlorinated or brominated alkane with an alcohol, including this compound, in the presence of an organic quaternary salt catalyst. google.com

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Esterification | This compound, Acetic Anhydride | Acid catalyst (e.g., H₂SO₄) | 10-Phenyldecyl acetate | General Knowledge |

| Etherification (Williamson) | This compound, Alkyl Halide (R-X) | Strong base (e.g., NaH) | 10-Phenyldecyl ether | General Knowledge |

| Etherification | This compound, Chlorinated/Brominated Alkane | Organic Quaternary Salt | Corresponding ether | google.com |

| Etherification | Monoperoxyacetals, Organometallic reagents | - | Alkyl, aryl, and other ethers | acs.orgnih.gov |

Advanced Catalytic Reactivity Studies

The long alkyl chain and the terminal phenyl group of this compound make it an interesting substrate for advanced catalytic studies, particularly in the realm of metal-catalyzed transformations and enantioselective catalysis.

Investigation of Metal-Catalyzed Transformations

Metal catalysts are pivotal in orchestrating a wide array of transformations of alcohols. For this compound, these can include oxidation, dehydrogenation, and carbon-hydrogen (C-H) bond activation/functionalization.

Oxidation/Dehydrogenation: The oxidation of this compound can yield 10-phenyldecanal (B1658809) or 10-phenyldecanoic acid, depending on the oxidant and reaction conditions. For instance, Swern oxidation, using oxalyl chloride and DMSO, can convert this compound to 10-phenyldecanal with high yield. lookchem.com Catalytic dehydrogenation using transition metal catalysts, such as copper-based systems, offers a greener alternative to stoichiometric oxidants for the synthesis of aldehydes from primary alcohols. researchgate.net Studies on the dehydrogenation of 1-decanol to decanal using a Cu/SiO₂ catalyst provide a relevant model for the behavior of this compound. researchgate.net

Alkylation of Phenols: While not a direct transformation of this compound itself, related long-chain alcohols are used in the alkylation of phenols, a significant industrial process. For example, long-chain alkylphenols have been synthesized from phenol (B47542) and long-chain alcohols using solid superacid catalysts like Fe₂O₃·SO₄²⁻ and ZrO₂/SO₄²⁻. researchgate.net Zeolite catalysts such as HZSM-12 have also been employed for the alkylation of phenol with long-chain alcohols like 1-octanol. google.com

Hydroboration: The transition metal-catalyzed hydroboration of alkenes is a powerful tool for alcohol synthesis. While this is more relevant to the synthesis of this compound and its derivatives rather than its direct transformation, the underlying principles of metal-catalyzed reactions with long-chain alkyl compounds are applicable. rsc.org

Table 2: Examples of Metal-Catalyzed Transformations Relevant to this compound

| Transformation | Catalyst/Reagent | Substrate (or Analogue) | Product | Reference |

|---|---|---|---|---|

| Dehydrogenation | Cu/SiO₂ | 1-Decanol | Decanal | researchgate.net |

| Alkylation | Fe₂O₃·SO₄²⁻ | Phenol, Long-chain alcohol | Long-chain alkylphenol | researchgate.net |

| Alkylation | HZSM-12 (Zeolite) | Phenol, 1-Octanol | para-Octylphenols | google.com |

| Oxidation | Oxalyl chloride, DMSO | This compound | 10-Phenyldecanal | lookchem.com |

Enantioselective Catalysis

Enantioselective catalysis involving this compound or its derivatives is a more specialized area of research. The primary focus would be on reactions that create a new chiral center or resolve a racemic mixture.

Given that this compound itself is achiral, enantioselective reactions would typically involve its derivatives or its synthesis from a prochiral precursor. For instance, the enantioselective reduction of a ketone precursor, 10-phenyl-2-decanone, would yield a chiral version of a phenyl-decanol.

A highly relevant example is the enantioselective catalytic reduction of (S)-(-)-1-Phenyl-1-decanone to (S)-(-)-1-Phenyl-1-decanol using a chiral nickel-phosphine complex. This reaction proceeds with high yield and stereoselectivity. Although this example pertains to an isomer, it demonstrates the applicability of enantioselective catalysis to this class of compounds.

Furthermore, research into the catalytic asymmetric hydroalkoxylation of C-C multiple bonds highlights the potential for creating chiral ethers from alcohols and unsaturated systems. acs.org While direct application to this compound is not explicitly reported, the methodologies are pertinent.

The development of enantioselective methods is crucial for the synthesis of biologically active compounds, where one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even detrimental.

Application in the Construction of Sophisticated Organic Architectures

In the realm of organic synthesis, building blocks that offer both a reactive functional group and a specific structural motif are highly prized. This compound fits this description perfectly. The primary alcohol group is a versatile functional handle that can be readily oxidized to form 10-phenyl-decanal or 10-phenyl-decanoic acid, or converted into various esters and ethers. It can also be substituted with halogens, such as in the formation of 10-chloro-1-decanol, creating a reactive site for nucleophilic substitution reactions.

The long ten-carbon chain provides significant spacing between the reactive alcohol and the stable phenyl group. This separation is critical in the design of complex molecules where specific spatial arrangements are required to achieve a desired function. The terminal phenyl group can be further functionalized through electrophilic aromatic substitution reactions, allowing for the attachment of additional chemical moieties. While specific total syntheses incorporating this compound are not broadly documented in foundational literature, its structural attributes make it an ideal candidate for creating target molecules that require a long lipophilic spacer tethered to an aromatic system, such as in the development of novel surfactants or specialized ligands for catalysis. Its utility is analogous to other functionalized long-chain alcohols and phenyl-alcohols which serve as key intermediates in the synthesis of complex molecules, including pharmaceuticals and chiral compounds. orgsyn.org

Utilization as a Molecular Spacer and Linker in Supramolecular Chemistry

Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π interactions. wikipedia.org The amphiphilic nature of this compound, possessing a hydrophilic alcohol head and a long hydrophobic alkyl-aryl tail, makes it a prime candidate for participation in self-assembly processes. nih.gov

When used as a component in a larger system, the 10-carbon chain acts as a flexible molecular spacer. This spacer element can be crucial for controlling the distance and orientation between interacting molecular units within a supramolecular assembly. For example, in host-guest chemistry, such a linker can connect a recognition site (the host) to another functional part of the molecule, influencing binding affinity and selectivity. wikipedia.org

The terminal phenyl group adds another layer of functionality, enabling π-π stacking interactions with other aromatic systems. wikipedia.org This interaction, combined with the hydrogen bonding capability of the alcohol group and the hydrophobic interactions of the decyl chain, allows for the formation of well-defined nanostructures. Research on similar phenyl alcohols has shown that the presence of the aromatic ring significantly affects the self-organization of molecules, influencing the size and concentration of H-bonded clusters. rsc.org These properties are essential for applications in crystal engineering and the design of molecularly organized films and membranes.

Integration into Polymer Synthesis and Advanced Materials Development

The development of advanced polymers, particularly side-chain liquid crystalline polymers (SCLCPs), represents a significant area of application for building blocks like this compound. wikipedia.org In SCLCPs, rigid, rod-like molecules known as mesogens are attached as side chains to a flexible polymer backbone. The properties of the resulting material depend heavily on the nature of the spacer that connects the mesogen to the backbone. wikipedia.org

The ten-carbon chain of this compound is an ideal flexible spacer. By converting the alcohol to a polymerizable group (e.g., an acrylate (B77674) or methacrylate) or to a group suitable for grafting (e.g., a halide like 10-bromo-1-decanol), it can be incorporated into a polymer structure. This long spacer helps to decouple the motion of the mesogenic side chains from the random-coil conformation of the polymer backbone, which is essential for allowing the mesogens to self-organize and form liquid crystal phases. wikipedia.org

Table 1: Influence of Spacer Length on Side-Chain Liquid Crystalline Polymer Properties This table is a representative example based on general findings in SCLCP research, illustrating how a C10 spacer, derivable from this compound, would fit into material design.

| Spacer Methylene (B1212753) Units (n) | Typical Polymer Backbone | Resulting Mesophase Behavior | Structural Characteristics |

| Short (n < 6) | Polymethacrylate, Polyacrylate | Nematic, Smectic A scielo.brresearchgate.net | Often shows partial interdigitation of side chains scielo.br |

| Long (n = 10) | Polymethacrylate, Polyacrylate | Smectic C, other lower temperature phases scielo.brresearchgate.net | Decoupling of side-chain and backbone motion; no interdigitation observed scielo.br |

| Very Long (n > 12) | Polymethacrylate | Smectic phases researchgate.net | Increased side-chain mobility; potential for side-chain crystallization |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is indispensable for the unambiguous structural confirmation of this compound.

¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.1-7.3 ppm. The protons on the long alkyl chain would appear as a series of multiplets in the upfield region (δ 1.2-2.6 ppm). Specifically, the triplet corresponding to the methylene group adjacent to the hydroxyl group (-CH₂OH) would be found around δ 3.6 ppm, while the triplet for the benzylic methylene group (-CH₂-Ph) would appear around δ 2.6 ppm. A broad singlet for the hydroxyl proton (-OH) is also expected, though its chemical shift can vary with concentration and solvent.

¹³C NMR spectroscopy details the carbon framework of the molecule. nih.gov The spectrum of this compound would show signals for the aromatic carbons between δ 125-143 ppm. The carbon attached to the hydroxyl group (C-1) would resonate at approximately δ 63 ppm. The remaining nine methylene carbons of the decanol chain would produce a series of signals in the δ 22-33 ppm range, with the benzylic carbon appearing around δ 36 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.1 - 7.3 (m) | 125.0 - 129.0 |

| Aromatic C (quaternary) | - | ~142.0 |

| -CH₂-OH (C1) | ~3.6 (t) | ~63.0 |

| -CH₂-Ph (C10) | ~2.6 (t) | ~36.0 |

| -(CH₂)₈- | 1.2 - 1.6 (m) | 22.0 - 33.0 |

| -OH | Variable (s, broad) | - |

(m = multiplet, t = triplet, s = singlet)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

FTIR Spectroscopy is particularly sensitive to polar bonds. The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, broad band appearing in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. Strong absorptions between 2850 and 2950 cm⁻¹ correspond to the C-H stretching vibrations of the long aliphatic chain. The C-O stretching vibration of the primary alcohol is typically observed as a strong peak around 1050-1250 cm⁻¹. Aromatic C-H stretching appears as weaker bands above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations are seen at approximately 1600 and 1500 cm⁻¹. acs.org

Raman Spectroscopy provides complementary information, being more sensitive to non-polar, symmetric vibrations. The Raman spectrum would clearly show the vibrations of the phenyl ring and the C-C backbone of the alkyl chain. The symmetric "breathing" mode of the phenyl ring would produce a strong, sharp peak around 1000 cm⁻¹.

Table 3: Key Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Technique |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch (broad) | Alcohol (-OH) | FTIR |

| 3000 - 3100 | C-H Stretch | Aromatic | FTIR, Raman |

| 2850 - 2950 | C-H Stretch | Aliphatic (-CH₂-) | FTIR, Raman |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | FTIR, Raman |

| 1050 - 1250 | C-O Stretch | Primary Alcohol | FTIR |

Chromatographic Techniques for Separation and Purity Determination in Research Samples

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

Gas Chromatography (GC) is a highly effective technique for analyzing this compound due to its volatility at elevated temperatures. thermofisher.com A capillary column with a non-polar or mid-polarity stationary phase (e.g., VF-5ms, which has 5% phenyl groups) is suitable for separation. core.ac.uk When equipped with a Flame Ionization Detector (FID), GC can be used to determine the purity of a sample with high precision by comparing the peak area of the compound to that of any impurities. Coupling GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the components in a mixture. nih.govcore.ac.uk

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for samples that may be thermally sensitive or for preparative-scale purification. A reversed-phase setup is most common, using a C18 or C8 stationary phase column. The mobile phase would typically consist of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, which is sensitive to the phenyl group, or a more universal detector like an Evaporative Light Scattering Detector (ELSD).

Table 4: Typical Chromatographic Conditions for this compound Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (or similar) | Helium | FID or MS |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis provide crucial insights into the three-dimensional structure and flexibility of this compound, which are key determinants of its physical and chemical properties. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, with its long alkyl chain and terminal phenyl group, a multitude of conformations are possible.

The molecule's structure consists of a hydrophobic ten-carbon chain, a polar hydroxyl group at one end, and a nonpolar phenyl group at the other. This amphiphilic nature dictates its behavior in various environments. The flexibility of the decanol chain allows it to adopt various folded and extended conformations. The interactions between the phenyl ring, the alkyl chain, and the hydroxyl group, as well as interactions with surrounding solvent molecules, will influence the preferred conformations.

Computational methods, such as molecular mechanics and molecular dynamics simulations, are employed to explore the potential energy surface of the molecule and identify low-energy conformations. These simulations can predict the most stable arrangements of the molecule. For long-chain alkanes, Newman projections and the analysis of dihedral angles are fundamental tools in understanding conformational preferences. libretexts.org The stability of different conformers is influenced by factors like steric hindrance, torsional strain, and intramolecular interactions. libretexts.org In the case of this compound, intramolecular forces, such as dispersion forces between the phenyl ring and the alkyl chain, and the potential for weak hydrogen bonding involving the hydroxyl group, can affect the conformational landscape.

Studies on similar long-chain molecules, like specifically deuterated derivatives of dipalmitoylphosphatidylcholine, have utilized techniques such as Fourier transform infrared (FT-IR) spectroscopy to quantify conformational disorder (trans-gauche isomerization) at specific positions along the acyl chain. nih.gov Such experimental approaches, combined with computational modeling, can provide a detailed picture of the conformational dynamics of this compound. For instance, analysis of tripeptides with different side chains has shown that even small molecules can exhibit a significant population of various turn conformations. nih.gov

Table 1: Key Factors Influencing the Conformational Analysis of this compound

| Factor | Description | Potential Impact on this compound |

| Torsional Strain | The energy penalty associated with eclipsed conformations around C-C single bonds. | The long decanol chain will have numerous rotational barriers, favoring staggered conformations to minimize this strain. |

| Steric Hindrance | Repulsive interactions that occur when non-bonded atoms are forced too close to each other. | The bulky phenyl group can restrict the rotation of adjacent methylene groups, influencing the overall shape of the molecule. |

| Intramolecular Interactions | Non-covalent interactions within the same molecule, such as van der Waals forces and hydrogen bonding. | The phenyl ring and the alkyl chain can interact via dispersion forces, potentially leading to folded conformations. The hydroxyl group can form weak intramolecular hydrogen bonds with the pi-system of the phenyl ring. |

| Solvent Effects | The influence of the surrounding medium on the conformational equilibrium. | In polar solvents, the molecule may adopt conformations that expose the polar hydroxyl group, while in nonpolar solvents, conformations that maximize intramolecular interactions might be favored. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. mdpi.comnih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. nih.gov

These calculations can provide valuable information about:

Molecular Geometry: Optimization of the molecular structure to find the most stable (lowest energy) conformation. mdpi.com

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). espublisher.comacs.org

Reactivity Indices: Parameters derived from electronic properties that predict how a molecule will interact with other chemical species.

The molecular electrostatic potential (MEP) map visually represents the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group, indicating a site prone to electrophilic attack, and positive potentials around the hydrogen atoms of the hydroxyl group and the phenyl ring.

Frontier molecular orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact as an electron donor and acceptor, respectively. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. acs.org A smaller gap generally suggests higher reactivity.

DFT calculations can also be used to predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data to validate the computational model. For example, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra. espublisher.com

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Description | Predicted Characteristics for this compound |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Negative potential (red/yellow) around the hydroxyl oxygen; positive potential (blue/green) around the hydroxyl hydrogen and phenyl protons. |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons, representing the ability to donate electrons. | Likely localized on the phenyl ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons, representing the ability to accept electrons. | Likely distributed over the phenyl ring's anti-bonding π* orbitals. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | This value would provide an indication of the molecule's kinetic stability and chemical reactivity. |

Investigation of Intermolecular Interactions and Supramolecular Assembly

The amphiphilic nature of this compound, with its polar hydroxyl head and nonpolar phenyl-alkyl tail, makes it a candidate for forming organized structures through intermolecular interactions and supramolecular assembly. The study of these interactions is crucial for understanding the behavior of this compound in bulk and at interfaces.

The primary intermolecular forces at play include:

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains or cyclic aggregates among molecules. researchgate.net

π-π Stacking: The phenyl rings of adjacent molecules can interact through π-π stacking, where the aromatic rings align face-to-face or edge-to-face.

OH-π Interactions: The hydroxyl group can also interact with the π-electron cloud of the phenyl ring of a neighboring molecule. researchgate.netresearchgate.net

Research on similar phenyl-terminated alcohols has shown that the phenyl ring can act as a steric hindrance to the formation of extensive hydrogen-bonded networks, but it also introduces the possibility of competing π-π and OH-π interactions. researchgate.netacs.org This can lead to a more heterogeneous and disordered molecular organization compared to simple linear alcohols. researchgate.netresearchgate.net Studies on the self-assembly of long-chain alcohols on surfaces have demonstrated the formation of self-assembled monolayers (SAMs). acs.org For instance, long-chain alcohols with terminal phenyl groups can form organized thin films on silicon oxide surfaces. acs.org

The balance between these different intermolecular interactions determines the resulting supramolecular architecture. Depending on the conditions (e.g., concentration, solvent, temperature), this compound could potentially form various assemblies such as micelles, bilayers, or liquid crystalline phases. The interplay between hydrogen bonding and π-stacking in phenyl alcohols can lead to the formation of distinct clusters and nano-associates. researchgate.net

Table 3: Key Intermolecular Interactions in this compound Assemblies

| Interaction Type | Participating Groups | Description |

| Hydrogen Bonding | Hydroxyl (-OH) groups | Strong, directional interaction leading to chain or ring formation. |

| π-π Stacking | Phenyl rings | Attraction between aromatic rings, contributing to molecular packing. |

| van der Waals Forces | Decyl chains | Weak, non-directional forces significant for the long alkyl chains. |

| OH-π Interactions | Hydroxyl group and Phenyl ring | An interaction between the hydroxyl group as a hydrogen bond donor and the phenyl ring as a weak acceptor. |

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for simulating reaction mechanisms and characterizing the high-energy transition states that molecules pass through during a chemical transformation. numberanalytics.com For this compound, this could involve studying reactions such as oxidation, esterification, or dehydration.

A key concept in reaction mechanism simulation is the potential energy surface (PES), which maps the energy of a system as a function of the positions of its atoms. numberanalytics.com Reactants and products correspond to energy minima on the PES, while the transition state is a saddle point—a maximum along the reaction coordinate but a minimum in all other directions. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. numberanalytics.com

To simulate a reaction mechanism, researchers can use methods like:

Reaction Coordinate Scans: The energy of the system is calculated at a series of points along a chosen reaction coordinate (e.g., the distance between two reacting atoms) to map out an initial reaction pathway and locate an approximate transition state. researchgate.net

Transition State Optimization: Specialized algorithms are used to find the exact geometry of the transition state.

Frequency Calculations: These are performed to verify a located transition state. A true transition state has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

For example, the oxidation of the primary alcohol group in this compound to an aldehyde or a carboxylic acid could be modeled. The simulation would involve the alcohol, an oxidizing agent, and potentially solvent molecules. The calculations would aim to identify the transition state structure for the hydrogen abstraction or oxygen transfer step, providing insights into the reaction's feasibility and kinetics.

Similarly, the acid-catalyzed dehydration of this compound to form an alkene could be investigated. DFT calculations could be used to model the protonation of the hydroxyl group, the loss of a water molecule to form a carbocation intermediate, and the subsequent elimination of a proton to form the double bond. The relative energies of different possible transition states would help predict the regioselectivity of the elimination (i.e., the position of the new double bond). Studies on related reactions, such as the anti-Markovnikov hydration of olefins to produce primary alcohols, have successfully used DFT to elucidate reaction pathways and the origins of selectivity. sci-hub.se

Comparison with Unsubstituted Decanols (e.g., 1-decanol) regarding Chemical Reactivity

This compound is an aliphatic alcohol distinguished by a phenyl group at the terminus of a ten-carbon chain. This structural feature significantly influences its chemical reactivity compared to its unsubstituted counterpart, 1-decanol. Both are primary alcohols, sharing the characteristic hydroxyl (-OH) group that is the site of many of their reactions. maqsad.io

Typical reactions for primary alcohols like 1-decanol and this compound include oxidation, esterification, and nucleophilic substitution. maqsad.io However, the presence of the bulky, electron-withdrawing phenyl group at the C10 position in this compound introduces steric and electronic effects that differentiate its reactivity from the straight-chain 1-decanol.

Oxidation: Primary alcohols can be oxidized to aldehydes and further to carboxylic acids. maqsad.io For instance, 1-decanol can be oxidized to decanal and then to decanoic acid. rsc.org Similarly, this compound can be oxidized to 10-phenyl-1-decanone using reagents like chromium trioxide or potassium permanganate. The presence of the phenyl group, which is generally resistant to oxidation, means the reaction primarily occurs at the hydroxyl group, similar to 1-decanol. wikipedia.org

Esterification: Both alcohols react with carboxylic acids or their derivatives to form esters. ontosight.ai 1-decanol is used in the synthesis of various esters, which have applications as plasticizers and in fragrances. atamanchemicals.comunilongindustry.comatamanchemicals.com The reactivity of this compound in esterification is expected to be similar to 1-decanol, as the reaction site is the hydroxyl group, which is sterically unhindered by the distant phenyl group.

Nucleophilic Substitution: The hydroxyl group can be replaced by a nucleophile. While this is a common reaction for alcohols, the conditions required can vary. The phenyl group in this compound, being at the opposite end of the molecule, is unlikely to have a significant direct electronic or steric influence on substitution reactions at the C1 hydroxyl group.

The primary distinction in reactivity arises from the electronic nature of the phenyl group. A phenyl group is generally considered inductively withdrawing due to the higher electronegativity of its sp² hybridized carbons compared to the sp³ carbons of an alkyl chain. wikipedia.orgvanderbilt.edu This can have subtle effects on the reaction kinetics, even if the group is distant from the reactive center.

Evaluation of Phenyl-Substituted Decanols at Different Positions (e.g., 1-Phenyl-1-decanol)

The position of the phenyl group on the decanol chain dramatically alters the compound's chemical properties and reaction pathways.

When the phenyl group is moved from the C10 to the C1 position, as in 1-phenyl-1-decanol (B12290155), the alcohol is transformed from a primary to a secondary alcohol. This change has profound implications for its reactivity.

Oxidation: Primary alcohols like this compound oxidize to aldehydes and then carboxylic acids. lookchem.com In contrast, secondary alcohols like 1-phenyl-1-decanol are oxidized to ketones (in this case, 1-phenyl-1-decanone). Further oxidation to a carboxylic acid would require cleavage of a carbon-carbon bond, which is not typically observed under standard oxidation conditions.

Electronic Effects: With the phenyl group directly attached to the carbon bearing the hydroxyl group (the α-carbon), its electronic influence is much more pronounced. The phenyl group can stabilize an adjacent positive charge (carbocation) through resonance. This makes reactions that proceed via a carbocation intermediate, such as SN1-type substitutions or dehydration, more favorable for 1-phenyl-1-decanol compared to this compound, where the phenyl group is too far to offer such stabilization. Conversely, the inductive electron-withdrawing effect of the phenyl group can influence the acidity of the hydroxyl proton. Phenols are significantly more acidic than aliphatic alcohols due to resonance stabilization of the phenoxide ion and the electronegativity of the sp² carbon. wikipedia.orgfiveable.mesolubilityofthings.com While 1-phenyl-1-decanol is not a phenol, the proximity of the phenyl ring makes its hydroxyl group more acidic than that of this compound or 1-decanol. vanderbilt.edu

Reaction Pathways: Dehydration of 1-phenyl-1-decanol would lead to the formation of a conjugated system (phenylethene derivative), which is a highly stabilized product. This pathway is not available to this compound.

When the phenyl group is at any position other than C1 or C10 on the decanol chain, or at C1 as in 1-phenyl-1-decanol, the carbon atom to which it is attached becomes a chiral center (assuming no other identical substituents). For example, 1-phenyl-1-decanol is chiral.

Chirality: The presence of a stereocenter means the compound can exist as two enantiomers, (R)- and (S)-1-phenyl-1-decanol. These enantiomers will have identical physical properties (melting point, boiling point) but will rotate plane-polarized light in opposite directions. Their reactivity with other chiral reagents will also differ, which is a cornerstone of stereoselective synthesis in pharmaceuticals.

Stereoselective Reactions: Reactions involving such chiral alcohols can be stereospecific or stereoselective. For example, the Mitsunobu reaction, a method for converting alcohols to other functional groups, proceeds with a clean inversion of stereochemistry at the reacting center. organic-chemistry.org This makes it a powerful tool for inverting the stereocenter of a secondary alcohol like 1-phenyl-1-decanol. organic-chemistry.org In contrast, this compound is achiral and thus has no stereochemical considerations in its reactions.

Influence of Phenyl Group Position on Reaction Pathways and Electronic Properties

Comparative Study with Corresponding Ketones and Carboxylic Acids (e.g., 10-Phenyl-1-decanone)

The reactivity of this compound can be better understood by comparing it to its corresponding oxidation products: 10-phenyl-1-decanal (aldehyde), 10-phenyl-1-decanone (if the carbonyl were at a different position), and 10-phenyldecanoic acid.

Reactivity at the Functional Group: The primary alcohol group in this compound is nucleophilic (due to the lone pairs on the oxygen) and can also be a leaving group if protonated. libretexts.org The carbonyl group in the corresponding aldehyde (10-phenyl-decanal) or a ketone is electrophilic at the carbonyl carbon and is susceptible to attack by nucleophiles. libretexts.org The carboxylic acid (10-phenyldecanoic acid) is acidic and can undergo reactions such as esterification or conversion to acid chlorides.

Redox Relationship: These compounds exist in different oxidation states. This compound can be oxidized to 10-phenyl-decanal. lookchem.com Conversely, the aldehyde and the corresponding carboxylic acid can be reduced back to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). libretexts.org

The following table summarizes the key reactive differences:

| Compound | Functional Group | Key Reactivity |

| This compound | Primary Alcohol (-CH₂OH) | Oxidation to aldehyde/acid, esterification, nucleophilic substitution. |

| 10-Phenyl-decanal | Aldehyde (-CHO) | Oxidation to carboxylic acid, reduction to primary alcohol, nucleophilic addition. libretexts.org |

| 10-Phenyldecanoic Acid | Carboxylic Acid (-COOH) | Deprotonation (acidic), esterification, reduction to primary alcohol. rsc.org |

Analysis of Substituent Effects on Overall Chemical Behavior and Synthetic Utility

Substituents on the phenyl ring of this compound can significantly alter its chemical behavior and synthetic applications. The electronic properties of these substituents are transmitted through the aromatic ring and, to a lesser extent, along the alkyl chain.

Electronic Effects:

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups make the phenyl ring electron-poor. This effect slightly increases the acidity of the distant hydroxyl group and can influence the rates of reactions involving the aromatic ring (e.g., electrophilic aromatic substitution, which would be slower).

Electron-Donating Groups (EDGs) such as methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the phenyl ring. This would slightly decrease the acidity of the alcohol and accelerate electrophilic substitution on the ring.

These effects are most pronounced when they influence the stability of reaction intermediates or transition states. fiveable.me While the ten-carbon chain dampens the inductive effect on the hydroxyl group, the electronic nature of the substituted phenyl ring can be exploited in multi-step syntheses.

Synthetic Utility: The bifunctional nature of this compound (an alcohol at one end and a phenyl group at the other) makes it a useful building block. The alcohol can be converted to other functional groups (e.g., halides, esters), while the phenyl ring can undergo aromatic substitution reactions. wikipedia.org This allows for the synthesis of complex molecules with distinct functionalities at either end. For example, the alcohol could be used to attach the molecule to a polymer backbone, while the phenyl ring could be modified to tune the material's electronic or physical properties.

The table below outlines the expected effects of substituents on the phenyl ring:

| Substituent Type on Phenyl Ring | Example | Effect on Acidity of -OH | Effect on Electrophilic Aromatic Substitution |

| Electron-Withdrawing (EWG) | -NO₂ | Slight Increase | Deactivates ring, slower reaction |

| Electron-Donating (EDG) | -OCH₃ | Slight Decrease | Activates ring, faster reaction |

Emerging Research Avenues and Future Directions for 10 Phenyl 1 Decanol Studies

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and chemical transformation of 10-Phenyl-1-decanol and related long-chain phenylalkanols are benefiting from advancements in catalysis. Traditional synthesis methods often involve Grignard reactions or Friedel-Crafts alkylations. Industrial-scale production frequently employs the catalytic hydrogenation of 10-Phenyl-1-decanone using metal catalysts like palladium or platinum under high pressure and temperature. However, emerging research is focused on developing more efficient, selective, and sustainable catalytic systems.

Catalytic Dehydrogenation: A key transformation of alcohols like this compound is dehydrogenation to form the corresponding aldehyde or ketone. This is a crucial step in many synthetic pathways. Recent studies have explored various catalysts for this process. For instance, silica-supported copper (Cu/SiO2) catalysts have been shown to be effective for the oxidant-free vapor-phase dehydrogenation of 1-decanol (B1670082) to decanal (B1670006). researchgate.net The efficiency of these catalysts can be enhanced with additives, demonstrating that catalyst formulation is a critical area of research. researchgate.net Iridium and Ruthenium complexes are also being evaluated for the acceptorless dehydrogenation of alcohols, a process that avoids the need for base additives and produces only hydrogen gas as a byproduct. researchgate.net

Catalytic Dehydration: The dehydration of 1-decanol over catalysts like γ-Al2O3 to produce 1-decene (B1663960) and other olefins is another well-studied transformation. researchgate.net This reaction is reversible and its yield is highly dependent on temperature and catalyst contact time. researchgate.net Applying these principles to this compound could yield valuable phenyl-terminated olefins, which are important monomers for specialty polymers.

Catalytic Hydroboration: The hydroboration of related phenyl-substituted alkenes, such as allyl benzene (B151609), has been investigated using rhodium and cobalt catalysts. rsc.org These reactions can yield either linear or branched boro-functionalized products, which can then be oxidized to alcohols. This suggests a potential reverse strategy for synthesizing this compound or its isomers from phenyl-decenes, with the catalyst choice dictating the regioselectivity of the hydroxyl group placement. rsc.org

| Catalyst System | Reaction Type | Substrate Example | Key Findings |

| Palladium/Platinum | Hydrogenation | 10-Phenyl-1-decanone | Standard industrial method for alcohol synthesis. |

| Cu/SiO₂ | Dehydrogenation | 1-Decanol | Effective for converting alcohols to aldehydes in the vapor phase. researchgate.net |

| Iridium/Ruthenium Complexes | Dehydrogenation | Various Alcohols | Enables acceptorless dehydrogenation, offering a cleaner process. researchgate.net |

| γ-Al₂O₃ | Dehydration | 1-Decanol | Produces olefins and ethers, with product distribution controlled by reaction conditions. researchgate.net |

| Rhodium/Cobalt Catalysts | Hydroboration | Allyl Benzene | Allows for regioselective synthesis of phenyl-substituted alcohols from alkenes. rsc.org |

Development of Advanced Derivatization Strategies for Specific Research Applications

The functional hydroxyl group of this compound serves as a prime site for chemical modification, enabling the creation of a diverse range of derivatives for specific applications. Derivatization can alter the molecule's physical properties, such as boiling point and solubility, or introduce new functionalities for analytical or synthetic purposes. sigmaaldrich.com

Acetylation: A common and cost-effective derivatization method is acetylation, which converts the alcohol's hydroxyl group into an acetyl ester. researchgate.net This is often done using acetic anhydride (B1165640) with a base like pyridine. researchgate.net Acetylation is frequently used to improve the chromatographic behavior of polar analytes, enhancing peak symmetry and sensitivity in gas chromatography (GC) analysis. researchgate.net

Silylation: Another powerful technique, particularly for GC-MS analysis, is silylation. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) are used to convert the hydroxyl group into a trimethylsilyl (B98337) (TMS) ether. peerj.com This process increases the volatility of the compound, which is crucial for analyzing high-boiling-point alcohols like this compound. peerj.com

Halogenation: The hydroxyl group can be substituted with halogens to create versatile intermediates. For example, reacting an alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can produce the corresponding chloro- or bromo-alkane. These halogenated derivatives, such as 10-bromo-1-decanol, are valuable building blocks in nucleophilic substitution reactions for synthesizing more complex molecules. thermofisher.com

Mesylation: Conversion of the alcohol to a mesylate, typically using methanesulfonyl chloride, creates an excellent leaving group. This "activated" alcohol is highly susceptible to nucleophilic substitution, providing a pathway to a wide array of other functional groups. google.com

| Derivatization Method | Reagent(s) | Derivative Formed | Purpose/Application |

| Acetylation | Acetic Anhydride, Pyridine | Acetyl Ester | Improves chromatographic performance and sensitivity. researchgate.net |

| Silylation | BSTFA, TMCS | Trimethylsilyl (TMS) Ether | Increases volatility for GC-MS analysis. peerj.com |

| Halogenation | Thionyl Chloride (SOCl₂) | Chloro-alkane | Creates versatile synthetic intermediates for nucleophilic substitution. |

| Mesylation | Methanesulfonyl Chloride | Mesylate | Forms an activated alcohol with a good leaving group for synthesis. google.com |

Future research in this area will likely focus on developing novel derivatization agents that are more efficient, selective, and environmentally friendly. Furthermore, creating derivatives of this compound with specific photo-responsive or biologically active moieties is a promising avenue for advanced material and biomedical research.

Integration into New Material Science Architectures and Functional Components

The unique amphiphilic structure of this compound, which combines a long, flexible hydrophobic alkyl chain with a polar hydroxyl head and a bulky aromatic phenyl group, makes it an attractive candidate for applications in material science.

Polymers and Surfactants: Long-chain alcohols like 1-decanol are used in the manufacture of plasticizers, lubricants, and surfactants. atamanchemicals.comatamanchemicals.com The presence of the phenyl group in this compound enhances its lipophilicity and potential for π-π interactions, making it a potentially superior component for creating surfactants and emulsifiers with tailored properties for stabilizing emulsions. acs.org It is also a candidate monomer for synthesizing specialty polymers where the phenyl group can be incorporated into the polymer backbone or as a pendant group, influencing the material's thermal and mechanical properties.

Liquid Crystals and Self-Assembled Monolayers: The rod-like structure of this compound is a key feature for forming ordered structures. Research on shorter-chain phenyl alkanols has shown that the phenyl group significantly impacts the supramolecular clustering and association ability of the molecules. acs.org This suggests that this compound could be a valuable component in liquid crystal formulations. Furthermore, its structure is ideal for forming self-assembled monolayers (SAMs) on various substrates. Studies on 1-decanol on graphite (B72142) have detailed the formation of highly ordered surface structures. acs.org The addition of the terminal phenyl group in this compound could be exploited to create functionalized surfaces with specific aromatic interactions, useful in sensors or as templates for molecular sieves. acs.org

Future directions include the systematic investigation of how this compound and its derivatives self-organize at liquid/solid interfaces and in bulk. acs.orgacs.org There is significant potential in exploring its use as a building block for creating novel co-polymers, functional surfactants, and advanced materials where its distinct molecular architecture can be leveraged to control nanoscale structure and function.

Addressing Discrepancies in Reported Chemical Data through Rigorous Methodological Research

Accurate and consistent chemical and physical data are the bedrock of scientific research. For this compound, a review of available data from various suppliers and databases reveals minor but notable discrepancies. These variations can arise from different measurement techniques, sample purities, or experimental conditions.

Reported Physical Properties: Data for key physical properties such as melting and boiling points show some variation across different sources. For example, the melting point is consistently reported in the range of 35-37°C. chemsrc.com However, boiling points are pressure-dependent, and direct comparison requires standardization. One source reports a boiling point of 145-147°C at 0.5 mmHg, while another gives a calculated value of 344.2°C at standard pressure (760 mmHg). chemsrc.com

| Property | Reported Value | Source(s) |

| Molecular Formula | C₁₆H₂₆O | scbt.comthermofisher.comnih.gov |

| Molecular Weight | ~234.38 g/mol | nih.govnih.gov |

| Melting Point | 35-37°C | chemsrc.com |

| Boiling Point | 145-147°C @ 0.5 mmHg | chemsrc.com |

| Density | ~0.93 g/cm³ | chemsrc.com |

| Purity | 96% | chemsrc.comscbt.com |

Spectroscopic Data: While general characteristics from NMR and FT-IR are consistent (e.g., O-H stretch around 3300 cm⁻¹), the precise peak positions and fragmentation patterns in mass spectrometry can vary. The NIST mass spectrum for 1-decanol shows the complexity of interpreting such data, which can be influenced by the instrument and ionization method. nist.gov For this compound, the major mass spectrometry peaks are consistently reported at m/z values of 104, 91, and 92, corresponding to fragments of the phenylalkyl moiety. nih.gov

A crucial future direction is the rigorous, systematic re-evaluation of the physicochemical and spectroscopic properties of this compound using modern, high-resolution analytical techniques and certified reference materials. This would involve round-robin studies across different laboratories to establish a definitive and universally accepted dataset. Such methodological research is vital for ensuring the reliability and reproducibility of studies that utilize this compound, from reaction kinetics to material science applications.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 10-phenyl-1-decanol, and what key challenges arise during its purification?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or Grignard reactions to introduce the phenyl group, followed by controlled reduction of intermediates (e.g., ketones or esters) to yield the alcohol. Purification challenges include separating long-chain aliphatic byproducts via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Purity validation requires techniques like NMR (to confirm hydroxyl and phenyl proton integration) and HPLC (to detect residual solvents) .

Q. How can researchers optimize the solubility and stability of this compound in aqueous systems for biological assays?

- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO ≤1% v/v) or micellar systems (Tween-80). Stability studies should monitor decomposition under varying pH (4–9), temperature (4–37°C), and light exposure via UV-Vis spectroscopy. For long-term storage, lyophilization in argon-purged vials is recommended to prevent oxidation .

Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm phenyl group integration (δ 7.2–7.4 ppm for aromatic protons) and hydroxyl resonance (δ 1.5–2.0 ppm, broad).

- FT-IR : O-H stretch (~3300 cm), C-O (1050–1250 cm).

- GC-MS/EI : Molecular ion peak at m/z 234 (CHO) with fragmentation patterns reflecting decanol chain cleavage.

Cross-validation with elemental analysis (C, H, O) ensures accuracy .

Advanced Research Questions

Q. How can contradictions in reported physicochemical data (e.g., melting point, logP) for this compound be systematically resolved?

- Methodological Answer : Discrepancies often stem from impurities or measurement conditions. Researchers should:

Replicate experiments using standardized protocols (e.g., DSC for melting point, shake-flask method for logP).

Compare results against databases (SciFinder, Reaxys) and apply statistical tests (e.g., ANOVA) to identify outliers.

Publish raw data and calibration curves to enable peer validation .

Q. What experimental design principles minimize batch-to-batch variability in this compound synthesis for pharmacokinetic studies?

- Methodological Answer :